N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-2-yl)pivalamide
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Overview
Description
N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1’-biphenyl]-2-yl)pivalamide is a complex organic compound that features a biphenyl core substituted with a pivalamide group and a dioxaborolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1’-biphenyl]-2-yl)pivalamide typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction, where a halogenated biphenyl derivative reacts with a boronic acid or ester in the presence of a palladium catalyst.
Introduction of the Dioxaborolane Group: The dioxaborolane group is introduced via a borylation reaction, where the biphenyl derivative reacts with a dioxaborolane reagent under suitable conditions.
Attachment of the Pivalamide Group: The pivalamide group is attached through an amidation reaction, where the biphenyl derivative reacts with pivaloyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1’-biphenyl]-2-yl)pivalamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.
Reduction: Reduction reactions can convert the dioxaborolane moiety to other boron-containing functional groups.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether can be used under acidic conditions.
Major Products
Oxidation: Boronic acids or esters.
Reduction: Various boron-containing functional groups.
Substitution: Substituted biphenyl derivatives.
Scientific Research Applications
N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1’-biphenyl]-2-yl)pivalamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in cross-coupling reactions.
Biology: Investigated for its potential as a molecular probe in biological systems.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery agent.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1’-biphenyl]-2-yl)pivalamide involves its interaction with molecular targets through its boron-containing moiety. The dioxaborolane group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological applications. The biphenyl core provides structural stability and facilitates interactions with aromatic systems.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Used in similar synthetic applications.
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Another boron-containing compound with similar reactivity.
2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Utilized in phosphitylation reactions.
Uniqueness
N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1’-biphenyl]-2-yl)pivalamide is unique due to its combination of a biphenyl core, a pivalamide group, and a dioxaborolane moiety. This unique structure imparts specific reactivity and stability, making it valuable in various research and industrial applications.
Biological Activity
N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-2-yl)pivalamide is a compound of interest due to its potential biological activities, particularly in the context of inhibiting specific kinases and its implications in antiviral therapies. This article provides a comprehensive overview of its biological activity based on diverse research findings.
- Molecular Formula : C28H28BNO2
- Molecular Weight : 421.34 g/mol
- CAS Number : 528610-01-7
The compound features a boron-containing moiety which is known to enhance biological activity through various mechanisms, including enzyme inhibition and cellular signaling modulation.
Research indicates that compounds containing boron moieties can act as selective inhibitors of phosphatidylinositol 4-kinase IIIβ (PI4K IIIβ), an enzyme implicated in the replication of various RNA viruses. The inhibition of PI4K IIIβ can disrupt viral replication pathways, making it a target for antiviral drug development.
Case Study: Inhibition of PI4K IIIβ
A recent study reported that derivatives similar to this compound exhibited potent inhibitory effects on PI4K IIIβ. The most potent inhibitor demonstrated an IC50 value of 54 nM against PI4K IIIβ and showed significant antiviral activity against human rhinoviruses (hRVs) with EC50 values below 1 μM .
Biological Activity Summary
Biological Activity | IC50/EC50 Values | Target | Reference |
---|---|---|---|
PI4K IIIβ Inhibition | IC50 = 54 nM | Phosphatidylinositol 4-Kinase IIIβ | |
Antiviral Activity | EC50 < 1 μM | Human Rhinoviruses |
Structure-Activity Relationship (SAR)
The structure of this compound suggests that modifications to the pivalamide group could enhance its biological activity. Research has shown that bulky substituents on the amide nitrogen can influence the compound's ability to interact with target enzymes and receptors effectively .
Toxicity and Selectivity
While the compound shows promising biological activity, selectivity and toxicity are critical factors in its therapeutic potential. Studies have indicated that while some derivatives exhibit high potency against viral targets, they may also show toxicity at higher concentrations (CC50 values). For instance, selectivity ratios have been evaluated to ensure that the compounds do not adversely affect normal cellular functions while effectively inhibiting viral replication .
Properties
Molecular Formula |
C23H30BNO3 |
---|---|
Molecular Weight |
379.3 g/mol |
IUPAC Name |
2,2-dimethyl-N-[2-phenyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide |
InChI |
InChI=1S/C23H30BNO3/c1-21(2,3)20(26)25-19-17(16-12-9-8-10-13-16)14-11-15-18(19)24-27-22(4,5)23(6,7)28-24/h8-15H,1-7H3,(H,25,26) |
InChI Key |
JWTZFLOOJHFNOV-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)C3=CC=CC=C3)NC(=O)C(C)(C)C |
Origin of Product |
United States |
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